2-(4-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Description
2-(4-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(4-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide are Cyclin-Dependent Kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation and transcription, respectively. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Mode of Action
The compound interacts with its targets (CDK6 and CDK9) by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of cell cycle progression and transcription processes, leading to cell death in cancer cells.
Biochemical Pathways
The inhibition of CDK6 and CDK9 affects multiple biochemical pathways. Primarily, it disrupts the cell cycle progression by preventing the phosphorylation of retinoblastoma protein (Rb), a key event in the transition from G1 to S phase of the cell cycle. Additionally, it also affects the transcription process by inhibiting the phosphorylation of RNA polymerase II, a crucial step in the elongation phase of transcription .
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells. It achieves this by disrupting cell cycle progression and transcription processes, leading to apoptosis . This makes it a potential candidate for the development of new anticancer agents.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-9-10(2)22-16(13(9)15(20)17-3)18-14(19)11-5-7-12(21-4)8-6-11/h5-8H,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUGDYPTGFXBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.